Cas no 952587-39-2 (7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone)
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Chemical and Physical Properties
Names and Identifiers
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- 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
- 7-ethenyl-3,4-dihydro-2H-isoquinolin-1-one
- SCHEMBL2937526
- 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one
- ZGQYFSNMZOTICE-UHFFFAOYSA-N
- A922973
- CNB58739
- 952587-39-2
- DB-219975
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- MDL: MFCD13179376
- Inchi: 1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h2-4,7H,1,5-6H2,(H,12,13)
- InChI Key: ZGQYFSNMZOTICE-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=C)C=CC=2CCN1
Computed Properties
- Exact Mass: 173.084063974g/mol
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Security Information
- Storage Condition:Sealed in dry,2-8°C
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144100-1g |
7-vinyl-3,4-dihydroisoquinolin-1(2H)-one |
952587-39-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM144100-1g |
7-vinyl-3,4-dihydroisoquinolin-1(2H)-one |
952587-39-2 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A189005531-1g |
7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one |
952587-39-2 | 95% | 1g |
$657.20 | 2023-08-31 | |
| Ambeed | A449557-1g |
7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one |
952587-39-2 | 95% mix TBC as stabilizer | 1g |
$601.0 | 2025-04-14 | |
| Crysdot LLC | CD11004738-1g |
7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one |
952587-39-2 | 95+% | 1g |
$762 | 2024-07-19 |
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Suppliers
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
Professional Introduction to Compound with CAS No. 952587-39-2 and Product Name: 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
The compound with the CAS number 952587-39-2 and the product name 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the isooquinolinone family, has garnered considerable attention due to its unique structural properties and promising biological activities. The molecular structure of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone incorporates a vinyl group at the 7-position, which contributes to its distinct reactivity and potential applications in drug development.
In recent years, there has been a growing interest in isooquinolinone derivatives as pharmacological agents due to their diverse biological effects. These compounds have been explored for their potential in modulating various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer. The presence of the ethenyl moiety in 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone enhances its ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone is its role in preclinical studies aimed at identifying novel therapeutic agents. Researchers have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in disease pathogenesis. For instance, studies have shown that it can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, its interaction with certain G-protein coupled receptors (GPCRs) has been investigated for potential applications in treating neurological disorders.
The synthesis of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone involves a series of well-established organic reactions, including cyclization and functional group transformations. The precise arrangement of atoms within its structure allows for fine-tuning of its pharmacological properties. Advances in synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating its use in both laboratory research and clinical trials.
Recent studies have also highlighted the importance of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone in understanding the mechanisms of drug action at the molecular level. Computational modeling techniques have been employed to predict how this compound interacts with biological targets, providing insights into its binding affinity and mode of action. These computational studies complement experimental approaches by offering a rapid and cost-effective means of identifying potential drug candidates.
The pharmacokinetic profile of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone is another area of active investigation. Researchers are examining how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy. Preclinical pharmacokinetic studies have provided valuable data on the compound's bioavailability and half-life, which are critical parameters for determining appropriate dosing regimens.
In conclusion, 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of its pharmacological properties continues to grow, this compound is poised to play an important role in the next generation of pharmaceutical innovations.
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